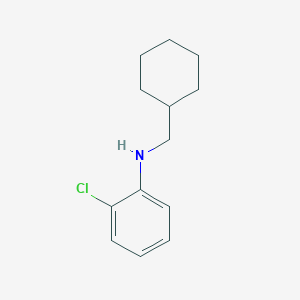

2-氯-N-(环己基甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

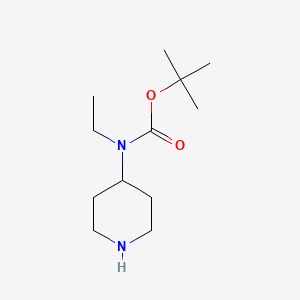

The compound 2-Chloro-N-(cyclohexylmethyl)aniline is a derivative of aniline, where a chlorine atom and a cyclohexylmethyl group are attached to the benzene ring. Aniline derivatives are widely studied due to their applications in various fields, including pharmaceuticals, dyes, and agrochemicals. Although the provided papers do not directly discuss 2-Chloro-N-(cyclohexylmethyl)aniline, they offer insights into similar compounds, which can be useful for understanding the chemical behavior and properties of the target molecule.

Synthesis Analysis

The synthesis of aniline derivatives typically involves substitution reactions where different functional groups are introduced into the aniline molecule. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline is achieved through a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, resulting in a high overall yield of 72.0% . This method demonstrates the potential for synthesizing chloro-aniline derivatives with high efficiency and minimal environmental impact.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. Vibrational spectroscopy, such as FT-IR and FT-Raman, along with quantum chemical studies like density functional theory (DFT), can be used to investigate the molecular structure. For instance, the study of 2-chloro-5-(trifluoromethyl) aniline revealed the influence of chlorine and trifluoromethyl groups on the vibrational wavenumbers, indicating the presence of various functional groups within the molecule . Such analyses are crucial for understanding the electronic properties and reactivity of chloro-aniline derivatives.

Chemical Reactions Analysis

Aniline derivatives can undergo a range of chemical reactions, often catalyzed by metals. For example, N-Methyl-N-((trimethylsilyl)methyl)aniline was used in visible-light-induced, iridium-catalyzed addition reactions with cyclic α,β-unsaturated carbonyl compounds, leading to the formation of aminomethyl radicals and tricyclic compounds . Similarly, ruthenium-catalyzed cyclization of anilides with propiolates or acrylates was shown to efficiently produce 2-quinolinones, which could be further converted into 3-halo-2-quinolinones and 2-chloroquinolines . These studies highlight the versatility of aniline derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly alter properties such as boiling point, melting point, solubility, and reactivity. Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential (MEP) surfaces, provide insights into the chemical reactivity and stability of the molecules. The thermodynamic parameters, which can be temperature-dependent, also play a role in determining the feasibility of various chemical processes . Understanding these properties is essential for the practical application of aniline derivatives in industry and research.

科学研究应用

环钯化研究:对影响苯胺衍生物环钯化的空间位阻和电子因素(包括 2-氯-N-(环己基甲基)苯胺)进行了研究。这项研究强调了这些衍生物与乙酸钯(II)和三氟乙酸形成配合物的潜力,这在各种化学合成中有用 (Mossi、Klaus 和 Rys,1992 年)。

废水处理中的光催化:在不同条件下考察了 TiO2 诱导的氯代苯胺(如 2-氯苯胺)的光催化作用。这项研究对于理解废水中污染物的降解和光催化在环境治理工作中的作用至关重要 (Chu、Choy 和 So,2007 年)。

天然水中的共代谢:对污水和湖水中某些化合物低浓度共代谢的研究包括苯胺及其衍生物。这项研究对于理解天然水系统中污染物的生物降解至关重要 (Novick 和 Alexander,1985 年)。

化学合成应用:已经对各种苯胺衍生物(包括类似于 2-氯-N-(环己基甲基)苯胺的衍生物)的反应进行了研究,以了解它们在复杂化合物合成中的作用。这项研究对于化学合成技术的发展至关重要 (Ahmad、Habib、Iqbal 和 Ziauddin,1965 年)。

在缓蚀中的应用:已经探索了使用类似于 2-氯-N-(环己基甲基)苯胺的邻位取代苯胺作为酸性溶液中铜腐蚀的抑制剂。这一研究领域对于开发工业应用中有效的缓蚀剂至关重要 (Khaled 和 Hackerman,2004 年)。

催化和光谱研究:已经研究了硫代取代的亚苄基苯胺(包括与 2-氯-N-(环己基甲基)苯胺相似的衍生物)的催化性能。这项研究对于理解这些化合物的谱学特征和催化潜力至关重要 (Basuli、Chattopadhyay 和 Sinha,1996 年)。

安全和危害

未来方向

属性

IUPAC Name |

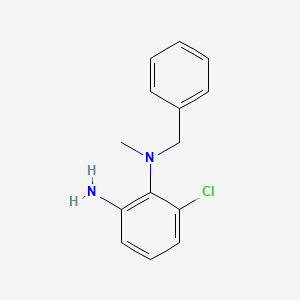

2-chloro-N-(cyclohexylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWBUQBMFNQEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(cyclohexylmethyl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)